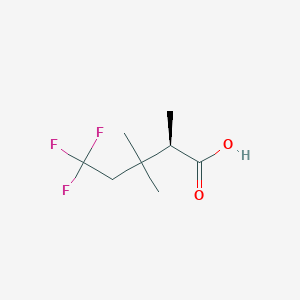![molecular formula C22H21ClN6O3 B2961159 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 372504-35-3](/img/no-structure.png)
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of derivatives related to the mentioned compound, exploring their affinity and selectivity profile for certain receptor types, such as 5-HT1A, 5-HT2A, and 5-HT7 receptors. The aim was to discover ligands with potential psychotropic activity. For example, compounds with specific substituents have shown to display antidepressant-like and anxiolytic-like activities in animal models, indicating the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study synthesized derivatives with varied 8-alkylamino substitutions and evaluated them for cardiovascular activities, including antiarrhythmic and hypotensive effects. Certain derivatives exhibited significant prophylactic antiarrhythmic activity, highlighting the potential of these compounds in cardiovascular therapy (Chłoń-Rzepa et al., 2004).
Novel Inhibitors
Research into novel inhibitors for targets like Hsp90α has led to the synthesis of compounds with specific structural modifications. These compounds have demonstrated good inhibitory effects, suggesting their applicability in the development of new therapeutic agents (Wang Xiao-long, 2011).
Anticancer and Antimicrobial Activities
Derivatives have been studied for their cytotoxic and anti-bacterial properties. Certain compounds, particularly those with phenyl phthalazinone moieties, showed promising cytotoxicity against specific cancer cell lines and exhibited potent anti-bacterial activity. This indicates their potential use as anticancer and anti-bacterial agents (El Rayes et al., 2022).
Nonlinear Optical Properties
The nonlinear optical properties of derivatives have been explored for potential applications in photonic devices. The studies focused on their third-order nonlinearity and reverse saturable absorption, which are critical for developing optical limiters and other photonic applications (Nair et al., 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified and characterized using various analytical techniques.", "Starting Materials": [ "7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione", "2-[1-(2-hydroxyphenyl)ethylidene]hydrazine", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2-[1-(2-hydroxyphenyl)ethylidene]hydrazine in a suitable solvent.", "Step 2: Add a catalyst to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Purify the product by column chromatography using a suitable eluent.", "Step 4: Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
372504-35-3 |
Nom du produit |
7-(2-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Formule moléculaire |
C22H21ClN6O3 |
Poids moléculaire |
452.9 |
Nom IUPAC |
7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H21ClN6O3/c1-13(15-9-5-7-11-17(15)30)25-26-21-24-19-18(20(31)28(3)22(32)27(19)2)29(21)12-14-8-4-6-10-16(14)23/h4-11,30H,12H2,1-3H3,(H,24,26)/b25-13- |
Clé InChI |
RHGOFJBYFARAPQ-MXAYSNPKSA-N |
SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C4=CC=CC=C4O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)
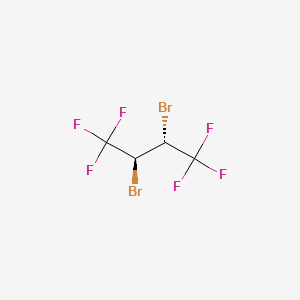
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
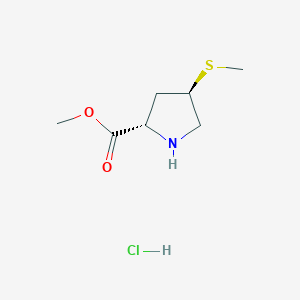
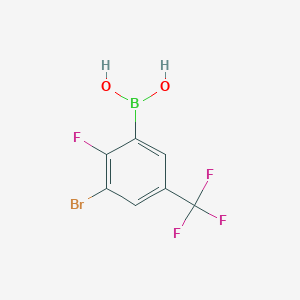

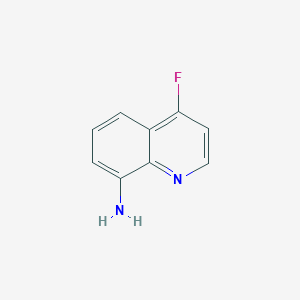
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)
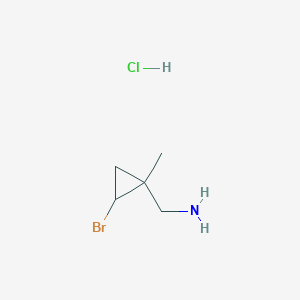
![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)
![6-Nitro-1,3-dihydro-2h-imidazo[4,5-b]pyridin-2-one](/img/structure/B2961098.png)
![ethyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2961099.png)
